molecular formula C18H20N2O4S2 B3004124 N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 1421528-46-2

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No. B3004124
CAS RN: 1421528-46-2
M. Wt: 392.49
InChI Key: XABKAGVRMHWJBY-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a functional group characterized by the R-SO2-NH2 structure. Sulfonamides are known for their use in various pharmaceutical applications, particularly as antibiotics. The compound also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, and NMR . These techniques can provide information about the compound’s geometric and vibrational properties.


Chemical Reactions Analysis

The chemical reactions of this compound would likely depend on its functional groups. Furan rings are known to undergo reactions such as Diels–Alder additions to electrophilic alkenes and alkynes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For instance, furan derivatives are known to have a pungent, disagreeable odor .

Scientific Research Applications

Coordination Chemistry and Metal Complex Synthesis

The compound can act as a ligand in coordination chemistry, forming complexes with various metal ions. The furan and thiazole moieties present in the structure can coordinate with metals through their electron-rich atoms, such as nitrogen or oxygen. This property is particularly useful for synthesizing metal complexes that have potential applications in catalysis, material science, and medicinal chemistry .

Drug Design and Pharmacological Studies

Due to the presence of heterocyclic components like furan and thiazole, which are known for their bioactivity, this compound could be a valuable scaffold in drug design. It may exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. Pharmacological studies could explore its potential as a lead compound for developing new therapeutic agents .

Organic Synthesis and Catalysis

In organic synthesis, such compounds can serve as intermediates or catalysts. The functional groups present in the compound may participate in various organic reactions, potentially leading to the development of new synthetic methodologies or the improvement of existing ones. Its application in catalysis could be explored in reactions like Suzuki–Miyaura coupling .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s used as a pharmaceutical, the mechanism of action would involve its interaction with biological targets in the body .

properties

IUPAC Name

N-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S2/c1-11-8-15(23-4)17(9-12(11)2)26(21,22)19-10-16-13(3)20-18(25-16)14-6-5-7-24-14/h5-9,19H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABKAGVRMHWJBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=C(N=C(S2)C3=CC=CO3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

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